Cas no 6902-77-8 (Genipin)

Genipin is a natural compound derived from Gardenia jasminoides, exhibiting potent cross-linking properties for tissue engineering and wound healing applications. It catalyzes collagen gelation, enhancing stability and mechanical strength of biomaterials. Genipin's bioactivity and low toxicity facilitate its use in biomedical and pharmaceutical formulations.
Genipin structure
Genipin structure
Product Name:Genipin
CAS No:6902-77-8
MF:C11H14O5
MW:226.225863933563
MDL:MFCD00888600
CID:47063
PubChem ID:253661071
Update Time:2025-11-03

Genipin Chemical and Physical Properties

Names and Identifiers

    • 1,4a,5,7a-Tetrahydro-1-hydroxy-7-(hydroxymethyl)-cyclopenta(c)pyran-4-carboxylic acid methyl ester
    • -cyclopenta(c)pyran-4-carboxylicacid,1,4a-alpha,5,7a-alpha-tetrahydro-1-hydrox
    • GENIPIN
    • Methyl (1S,2R,6S)-2-hydroxy-9-(hydroxymethyl)-3-oxabicyclo[4.3.0]nona-4,8-diene-5-carboxylate
    • (1R)-1,4aα,5,7aα-Tetrahydro-1-hydroxy-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester
    • (1R)-1,4aα,5,7aα-Tetrahydro-1α-hydroxy-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester
    • Methyl (1S,2R,6S)-2-hydroxy-9-(hydroxymethyl)-3-oxabicyclo[4.3.0]nona-
    • GENIPIN(RG)
    • (+)-Genipin
    • Cyclopenta[c]pyran-4-carboxylicacid, 1,4a,5,7a-tetrahydro-1-hydroxy-7-(hydroxymethyl)-, methyl ester,(1R,4aS,7aS)-
    • GENIPIN(AS)
    • GENIPIN(P)
    • 7-Ethyl-1-hydroxy-1,4a,5,7a-tetrahydro-cyclopenta[c]pyran-4-carboxylic acid Methyl ester
    • cyclopenta(c)pyran-4-carboxylicacid,1,4a-α,5,7a-α-tetrahydro-1-hydrox
    • GENIPIN(SH)
    • Methyl (1S,2R,6S)-2-hydroxy-9-(hydroxymethyl
    • A3V2NE52YG
    • ST080860
    • methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • C09780
    • SureCN34249
    • MLS006010198
    • AOB5626
    • AZKVWQKMDGGDSV-BCMRRPTOSA-
    • A836320
    • 6902-77-8
    • CS-1096
    • UNII-A3V2NE52YG
    • NCGC00186010-10
    • (1R,4aS,7aS)-methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • AC1L9CSN
    • BCP9000722
    • CHEBI:5298
    • NCGC00186010-01
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1,4A,5,7A-TETRAHYDRO-1-HYDROXY-7-(HYDROXYMETHYL)-, METHYL ESTER, (1R-(1.ALPHA.,4A.ALPHA.,7A.ALPHA.))-
    • EN300-7409283
    • AC-8847
    • MFCD00888600
    • 1202641-87-9
    • Tox21_500516
    • NS00097440
    • (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester
    • AS-18947
    • G0458
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1,4A.ALPHA.,5,7A.ALPHA.-TETRAHYDRO-1-HYDROXY-7-(HYDROXYMETHYL)-, METHYL ESTER
    • NCGC00261201-01
    • SMR001456266
    • LP00516
    • AZKVWQKMDGGDSV-BCMRRPTOSA-N
    • SDCCGSBI-0633724.P001
    • Genipin, >=98% (HPLC), powder
    • AB01566854_01
    • HY-17389
    • J-521411
    • (1R,4aS,7aS)-1-Hydroxy-7-hydroxymethyl-1,4a,5,7a-tetrahydro-cyclopenta[c]pyran-4-carboxylic acid methyl ester
    • Cyclopenta(c)pyran-4-carboxylic acid, 1,4a-alpha,5,7a-alpha-tetrahydro-1-hydroxy-7-(hydroxymethyl)-, methyl ester
    • DTXSID30894999
    • methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate
    • s2412
    • CHEMBL459016
    • EX-A4263
    • Q1463401
    • AKOS015851487
    • AM1140
    • BRD-K28824103-001-04-4
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1,4A,5,7A-TETRAHYDRO-1-HYDROXY-7-(HYDROXYMETHYL)-, METHYL ESTER, (1R,4AS,7AS)-
    • SCHEMBL34249
    • Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,7a-tetrahydro-1-hydroxy-7-(hydroxymethyl)-, methylester, (1R,4aS,7aS)-
    • Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,7a-tetrahydro-1-hydroxy-7-(hydroxymethyl)-, methyl ester, (1R,4aS,7aS)-
    • NCGC00186010-03
    • Z2044761865
    • HMS3261H13
    • Genipin is known as an aglycone dervied from Geniposide.
    • CCG-221820
    • BDBM50565452
    • BCP27713
    • CHEBI:94318
    • LS-13965
    • AZKVWQKMDGGDSV-UHFFFAOYSA-N
    • Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate #
    • SY015025
    • 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester
    • Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,7a-tetrahydro-1-hydroxy-7-(hydroxymethyl)-, methyl ester, [1R-(1.alpha.,4a.alpha.,7a.alpha.)]-
    • Cyclopenta[c]pyran-4-carboxylic acid, 1,4a.alpha.,5,7a.alpha.-tetrahydro-1-hydroxy-7-(hydroxymethyl)-, methyl ester
    • NSC49633
    • AKOS015902656
    • BRD-A04308630-001-01-6
    • HMS3330G16
    • Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • Q27166138
    • SCHEMBL9609096
    • NSC-49633
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1,4A,5,7A-TETRAHYDRO-1-HYDROXY-7-(HYDROXYMETHYL)-, METHYL ESTER, (1R-(1ALPHA,4AALPHA,7AALPHA))-
    • BRD-K28824103-001-02-8
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1,4AALPHA,5,7AALPHA-TETRAHYDRO-1-HYDROXY-7-(HYDROXYMETHYL)-, METHYL ESTER
    • methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta(c)pyran-4-carboxylate
    • DTXCID601324556
    • Genipin
    • MDL: MFCD00888600
    • Inchi: 1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3/t7-,9-,11-/m1/s1
    • InChI Key: AZKVWQKMDGGDSV-BCMRRPTOSA-N
    • SMILES: O1C=C(C(=O)OC)[C@H]2CC=C(CO)[C@H]2[C@@H]1O

Computed Properties

  • Exact Mass: 226.08400
  • Monoisotopic Mass: 226.08412354 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.7
  • Molecular Weight: 226.23

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1230 (rough estimate)
  • Melting Point: 118.0 to 123.0 deg-C
  • Boiling Point: 416°C at 760 mmHg
  • Flash Point: 164.9±22.2 °C
  • Refractive Index: 1.4720 (estimate)
  • Solubility: DMSO: ≥25mg/mL
  • PSA: 75.99000
  • LogP: -0.05330
  • λmax: 240(MeOH)(lit.)
  • Solubility: Not available

Genipin Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H319
  • Warning Statement: P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S22
  • RTECS:GY5828000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:4°C, protect from light
  • Risk Phrases:R22

Genipin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

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Amadis Chemical Company Limited
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Genipin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Genipin Related Literature

Additional information on Genipin

Genipin (CAS No. 6902-77-8): A Multifaceted Natural Product with Impressive Biological Activities

Genipin, chemically known as genipin, is a naturally occurring flavonoid compound derived from the fruits of the Gardenia jasminoides. With the chemical formula C16H10O5, it is characterized by its unique molecular structure, which includes a prenyl group and two hydroxyl groups. The compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This introduction delves into the multifaceted applications of genipin, highlighting its potential in modern medicine and recent advancements in its research.

The chemical structure of genipin plays a crucial role in its biological functionality. The presence of multiple hydroxyl groups and a prenyl side chain allows genipin to interact with various biological targets, making it a versatile compound in drug development. One of the most notable properties of genipin is its potent antioxidant activity. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which are implicated in numerous pathological conditions such as aging and neurodegenerative diseases. Recent studies have demonstrated that genipin can protect against oxidative stress-induced cell damage by modulating key antioxidant enzymes like superoxide dismutase (SOD) and catalase.

In addition to its antioxidant properties, genipin has exhibited remarkable anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and cancer. Research has shown that genipin can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, genipin has been found to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammatory responses. These findings suggest that genipin may have therapeutic potential in managing inflammatory disorders.

The antimicrobial properties of genipin have also been extensively studied. This compound has demonstrated effectiveness against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism behind its antimicrobial activity involves the disruption of microbial cell membranes, leading to cell lysis and death. Genipin has been particularly effective against drug-resistant strains of bacteria, making it a promising candidate for developing new antimicrobial agents. Moreover, its natural origin makes it an attractive option for applications in food preservation and wound care.

Recent advancements in genipin research have explored its potential in regenerative medicine. Studies have shown that genipin can promote tissue repair and regeneration by stimulating cell proliferation and differentiation. For instance, research on skin tissue engineering has demonstrated that genipin can enhance the growth of keratinocytes and fibroblasts, which are essential for wound healing. Additionally, genipin has been found to improve bone regeneration by promoting osteoblast differentiation and inhibiting osteoclast activity. These findings highlight the potential of genipin as a therapeutic agent in regenerative medicine applications.

The role of genipin in cancer research is another area where significant progress has been made. Genipin has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways. Furthermore, genipin has been found to inhibit the metastasis of cancer cells by preventing their invasion into surrounding tissues. These findings suggest that genipin could be a valuable component in developing novel anti-cancer therapies.

The pharmacokinetics of genipin have also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Research indicates that genipin is well-absorbed after oral administration and can be distributed widely throughout the body due to its ability to cross the blood-brain barrier. Metabolically, genipin undergoes glucuronidation and sulfation, which are common pathways for drug metabolism. Excretion primarily occurs via urine and feces. Understanding these pharmacokinetic properties is crucial for optimizing the therapeutic use of genipin.

The safety profile of genipin has been evaluated through various preclinical studies. These studies have shown that genipin is generally well-tolerated at therapeutic doses with minimal side effects. However, some studies have reported mild gastrointestinal discomfort at higher doses. Further research is needed to fully characterize the safety profile of genipin in humans. Nevertheless, these preclinical findings provide a strong foundation for conducting clinical trials to assess its efficacy and safety in treating various diseases.

In conclusion, Genipin (CAS No. 6902-77-8) is a multifaceted natural product with impressive biological activities that make it a promising candidate for various therapeutic applications. Its potent antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties have been well-documented in recent research studies. Additionally, its potential in regenerative medicine and pharmacokinetic advantages make it an attractive option for further development as a pharmaceutical agent. As research continues to uncover new applications for Genipin, it holds great promise for improving human health and treating a wide range of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6902-77-8)Genipin
A836320
Purity:99%
Quantity:25g
Price ($):305.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:6902-77-8)Genipin
sfd21840
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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